N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16-4-2-3-5-17(16)24(20,21)19-11-13-6-7-15(18-10-13)14-8-9-23-12-14/h2-10,12,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCVWUGGRFBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 6-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 6-bromopyridine . The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas at atmospheric pressure.
Substitution: Triethylamine in dichloromethane at room temperature.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of sulfonamides, including those similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide, have been effective in combating Gram-positive and Gram-negative bacteria.
A study published in MDPI highlights the synthesis and testing of various sulfonamide derivatives against strains like Staphylococcus aureus and Escherichia coli. These compounds exhibited varying degrees of antibacterial activity, suggesting that modifications to the sulfonamide structure can enhance efficacy against resistant pathogens .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Compounds containing similar furan and pyridine moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation.
For example, a study focused on 1,3,4-oxadiazole derivatives containing sulfonamide groups demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer and leukemia . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Enhances electron donation, potentially increasing interaction with biological targets. |
| Pyridine Moiety | Known for its role in binding to receptors or enzymes due to its nitrogen atom. |
| Sulfonamide Group | Provides acidic properties that facilitate interactions with biological molecules. |
These features collectively contribute to the compound's potential effectiveness as an antibacterial and anticancer agent.
Case Studies
Several case studies illustrate the practical applications of compounds similar to this compound:
Antibacterial Case Study
In a comparative study on sulfonamide derivatives, compounds were tested using the agar disc diffusion method against various bacterial strains. Results showed that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural variations can significantly impact therapeutic efficacy .
Anticancer Case Study
A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines using IC50 values as a measure of potency. One compound demonstrated an IC50 value significantly lower than established drugs, showcasing the potential for developing new therapies based on similar structural frameworks .
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the furan and pyridine rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural motifs—pyridine, furan, and sulfonamide—are shared with several analogs described in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Key Observations:
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , where sulfonamide formation occurs via nucleophilic substitution between an amine and sulfonyl chloride in pyridine solvent. Yields for such reactions range from 70% to 91% .
Physicochemical Properties :
- Melting points for sulfonamide-pyridine hybrids vary widely (63–114°C), influenced by substituent bulk and polarity. The furan-3-yl group’s planar structure could reduce melting points compared to cycloalkyl or aryl substituents (e.g., Compound 43: 63–65°C vs. Compound 44: 100–102°C) .
- The 2-methoxybenzenesulfonamide moiety may enhance solubility relative to halogenated analogs (e.g., ’s 2,4-difluorophenyl derivative) due to methoxy’s electron-donating nature .
The furan ring’s electron-rich nature could modulate interactions with biological targets, analogous to styryl or methoxy groups in ’s quinoline derivatives .
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a pyridine moiety, and a methoxy-substituted benzenesulfonamide group. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the furan ring is particularly notable for its role in enhancing the compound's interaction with biological targets. For instance, studies have shown that related furan-pyridine derivatives can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes such as DNA replication and protein synthesis .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Compounds containing furan and pyridine rings have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival . For example, the furan-pyridine derivatives have been linked to reduced expression of oncogenes and enhanced activation of tumor suppressor genes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study found that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
In Vivo Studies
Animal model studies further support the potential therapeutic applications of this compound. In a murine model of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy as an anti-inflammatory agent .
Q & A
Advanced Research Question
- TRPV1 Antagonism : Sulfonamide-pyridine hybrids (e.g., GRT-12360) show nanomolar affinity for TRPV1, a pain and inflammation target .
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase isoforms (e.g., CA IX/XII) due to structural similarity to acetazolamide derivatives .
- Anticancer Activity : Furan-containing sulfonamides induce apoptosis in vitro via ROS generation (e.g., IC₅₀ = 12 µM in HeLa cells) .
How can computational modeling predict binding modes to TRPV1?
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model the compound into the TRPV1 vanilloid-binding pocket. Key interactions:
- MD Simulations : Assess stability of the ligand-receptor complex over 100 ns. Analogs with rigid furan cores show better binding than flexible derivatives .
What are the degradation pathways under oxidative conditions?
Advanced Research Question
- Oxidation Sites : The furan ring is susceptible to epoxidation (e.g., forming a 2,5-dihydrofuran oxide) .
- Sulfonamide Stability : The sulfonamide linkage resists hydrolysis at pH 1–7 but degrades in basic conditions (pH >10) to yield 2-methoxybenzenesulfonic acid and the pyridine-furan amine .
- Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures to prevent furan oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
